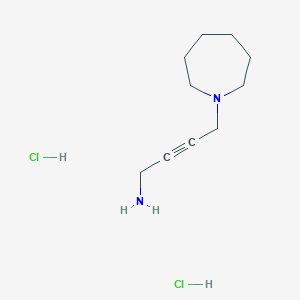![molecular formula C16H20F3NO2 B1377840 N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-83-8](/img/structure/B1377840.png)
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Übersicht
Beschreibung
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine, also known as TFMA, is an organic compound with a wide range of applications in research and industry. It is a highly versatile compound that can be used in a variety of ways, including as a chemical intermediate in the synthesis of pharmaceuticals and other compounds, as a catalyst in organic synthesis, and as an analytical reagent. TFMA has also been used in the development of new materials for use in laboratory research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been a focal point in synthetic chemistry due to their structural complexity and potential applications. The compound is particularly interesting for its bifunctional synthetic utility, serving as an intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Zhang Feng-bao (2006) detailed the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, highlighting its use as a synthetic intermediate and optimizing its production conditions (Zhang Feng-bao, 2006). Furthermore, structural studies on related compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) have been conducted, providing insights into their molecular configurations and crystal structures (A. Richter et al., 2022).
Combinatorial Chemistry and Drug Discovery
In the realm of drug discovery, the related spiropiperidine motifs have been utilized to create diverse compound libraries. For instance, a library with the general structure 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one was prepared on SynPhase Lanterns, showcasing the versatility of these structures in generating novel compounds for biological screening (L. Feliu et al., 2004). The spiropiperidine structure serves as a crucial scaffold in these studies, indicating its significance in medicinal chemistry.
Synthesis of Spiroheterocyclic Compounds
Spiroheterocyclic compounds, which are crucial in various biological applications, have been synthesized using derivatives of 1,4-dioxaspiro[4.5]decan-8-one. Qinghua Meng et al. (2017) detailed the efficient synthesis of a series of spiroheterocyclic compounds, showcasing the importance of these structures in the synthesis of complex organic molecules (Qinghua Meng et al., 2017).
Spirocyclic Compounds in Nature and Industry
The structure of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives has similarities with spirocyclic compounds found in nature. These compounds have been identified in various natural sources, especially in insects, and have applications ranging from pheromones to potential biolubricants. For instance, W. Francke and W. Kitching (2001) discussed the widespread occurrence and significance of spiroacetals like 1,6-dioxaspiro[4.5]decanes in insect secretions, underlining their role in nature and potential applications in various fields (W. Francke & W. Kitching, 2001). Additionally, Y. S. Kurniawan et al. (2017) synthesized novel compounds derived from methyl 9,10-dihydroxyoctadecanoate with 1,4-dioxaspiro structures, demonstrating their potential as biolubricants (Y. S. Kurniawan et al., 2017).
Eigenschaften
IUPAC Name |
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14(20-12-13-4-2-1-3-5-13)6-8-15(9-7-14)21-10-11-22-15/h1-5,20H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOGLVDUPMMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)NCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)


